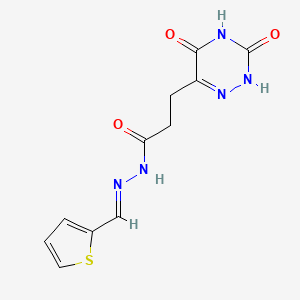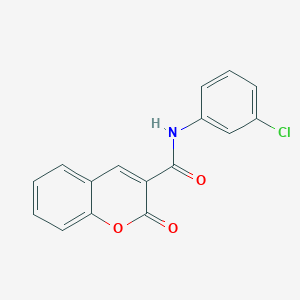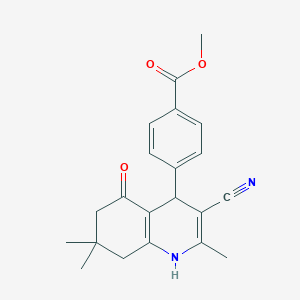
(2E)-N-(4-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E)-N-(4-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide” is an organic compound characterized by the presence of an iodine atom on the phenyl ring and a nitro group on another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-N-(4-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide” typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate amine and an α,β-unsaturated carbonyl compound.
Introduction of the Iodine Atom: The iodination of the phenyl ring can be carried out using iodine or an iodine-containing reagent under suitable conditions.
Nitration of the Phenyl Ring: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings or the double bond.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium azide or other nucleophiles.
Major Products
Oxidation: Products with oxidized phenyl rings or double bonds.
Reduction: Amino derivatives of the compound.
Substitution: Compounds with different functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology
Medicine
Industry
Possible use in the development of new materials or as intermediates in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. Generally, the presence of the iodine and nitro groups can influence the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enamide
- (2E)-N-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide
- (2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide
Uniqueness
The presence of the iodine atom makes “(2E)-N-(4-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide” unique compared to its bromine, chlorine, and fluorine analogs
Properties
Molecular Formula |
C15H11IN2O3 |
|---|---|
Molecular Weight |
394.16 g/mol |
IUPAC Name |
(E)-N-(4-iodophenyl)-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H11IN2O3/c16-12-5-7-13(8-6-12)17-15(19)9-4-11-2-1-3-14(10-11)18(20)21/h1-10H,(H,17,19)/b9-4+ |
InChI Key |
BBUJZYKAXQMKPQ-RUDMXATFSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC=C(C=C2)I |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11689303.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11689312.png)
![N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11689313.png)



![4-bromo-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11689348.png)
![ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689360.png)
![3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B11689361.png)



![2-(4-Bromophenyl)-3-(phenylsulfanyl)imidazo[1,2-a]pyridine](/img/structure/B11689397.png)
